N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-9-4-10-17-15-11-5-1-2-7-13(11)18-14-8-3-6-12(14)15/h1-2,5,7H,3-4,6,8-10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVLJCQEUOTWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-BOC-Hydrazinopyridine-3-carboxylic Acid
The synthesis begins with the derivation of 6-BOC-hydrazinopyridine-3-carboxylic acid, a crucial precursor. This is achieved via:
- Starting Material: 6-chloronicotinic acid.
- Reaction: Nucleophilic substitution with hydrazine to form 6-hydrazinenicotinic acid.
- Protection: The hydrazine group is protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of triethylamine and dimethylformamide (DMF) as solvent.
- Conditions: Stirring at room temperature for approximately 16 hours, followed by recrystallization from ethyl acetate.
- Yield: Approximately 66%, with melting point around 282–285 °C.
Cyclization to Form 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- Method: Cyclization of anthranilic acid with cyclopentanone in phosphorus oxychloride (POCl₃).
- Outcome: Formation of the quinoline core, specifically 8-amino-2,3-dihydro-1H-cyclopenta[b]quinoline.
- Reaction Conditions: Reflux for 2 hours, followed by workup involving neutralization and recrystallization.
- Yield: About 54%, melting point 85–87 °C.
Activation and Coupling Reactions
Activation of Carboxylic Acid Derivatives
- Reagent: 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used to activate carboxylic acids, forming reactive intermediates for subsequent coupling.
- Conditions: Activation occurs in tetrahydrofuran (THF) at approximately −5 °C with N-methylmorpholine as base, achieving yields up to 75%.
Coupling with Diamines
- Reaction: The activated intermediates react with various alkyldiamines (e.g., ethane-1,2-diamine, propane-1,3-diamine, butane-1,4-diamine, hexamethylenediamine).
- Conditions: Dropwise addition at low temperature (−5 °C), stirring for 1–4 hours.
- Products: Corresponding N′-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)alkyldiamines (4a–4c ), with yields ranging from 52% to 72%.
Final Functionalization to Obtain Target Compound
Conversion to Hydrochloride Salts
- Method: The diamine intermediates are converted into hydrochloride salts via treatment with hydrochloric acid, ensuring compound stability and solubility.
- Outcome: The final compounds are obtained as hydrochloride salts, ready for biological evaluation.
Research Findings & Data Tables
| Step | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|
| 1 | Hydrazine, BOC anhydride | Room temp, 16h | 66% | Formation of protected hydrazine derivative |
| 2 | Cyclopentanone, anthranilic acid, POCl₃ | Reflux 2h | 54% | Cyclization to quinoline core |
| 3 | CDMT, N-methylmorpholine | −5°C in THF | 75% | Activation for coupling |
| 4 | Diamines (various) | Dropwise at −5°C | 52–72% | Formation of N′-alkyldiamine derivatives |
| 5 | HCl treatment | Room temp | - | Conversion to hydrochloride salts |
Research Insights and Comparative Analysis
- The synthesis leverages classical heterocyclic chemistry involving cyclization of anthranilic derivatives and subsequent functionalization with diamines.
- Use of activating agents like CDMT enhances coupling efficiency, reducing side reactions.
- The choice of diamines influences the final compound's properties, with longer chain diamines (e.g., hexamethylenediamine) yielding higher yields and potentially different biological activities.
- Reactions are optimized at low temperatures to prevent side reactions and improve selectivity.
Notes and Considerations
- Purity and Characterization: Recrystallization and chromatography are essential for purity, with NMR and melting point analysis confirming structure.
- Reaction Monitoring: TLC is employed to monitor activation and coupling steps.
- Safety: Handling of POCl₃ and other reagents requires appropriate safety measures due to their corrosive nature.
- Scalability: The procedures are adaptable for scale-up with careful control of reaction conditions.
Chemical Reactions Analysis
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, nano ZnO, and silica gel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 6-chloronicotinic acid can yield cyclopentaquinoline derivatives .
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have indicated that compounds similar to N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine exhibit promising properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Alzheimer's Disease :
A study focused on designing multifunctional agents for Alzheimer's disease highlighted the potential of hybrid compounds that include structures akin to this compound. These compounds were evaluated for their ability to inhibit cholinesterases and monoamine oxidases (MAOs), which are critical in managing symptoms of Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier (BBB) was also emphasized, making them suitable candidates for further development in Alzheimer's therapies .
Parkinson's Disease :
Another significant study investigated the role of iron in Parkinson's disease pathogenesis and designed bifunctional drugs that act as dopamine D2/D3 agonists while also chelating iron. The findings suggest that compounds with similar structural motifs to this compound could provide neuroprotective benefits by mitigating oxidative stress associated with dopamine cell death .
Anticancer Activity
This compound has also been studied for its anticancer properties. A series of derivatives based on quinoxaline and related structures demonstrated selective targeting capabilities against cancer cells.
Case Study :
In a recent investigation, various synthesized compounds were tested against human cancer cell lines (HCT-116 and MCF-7). The results showed several derivatives had significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL. This suggests that modifications to the quinoxaline scaffold can enhance anticancer activity .
Summary of Findings
The applications of this compound span across critical therapeutic areas:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmission . This inhibition is crucial in the study of neurodegenerative diseases where acetylcholinesterase activity is dysregulated .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Yields decrease marginally with increasing chain length (72% for heptane vs. 66% for nonane), likely due to steric hindrance during nucleophilic substitution .
Functionalization and Conjugation
Propane-1,3-diamine’s terminal amines enable diverse functionalization. For example:
- Triazole Conjugates : In , propane-1,3-diamine was linked to estradiol via a CuAAC (click) reaction, achieving 95% yield post-deprotection. This highlights the amine’s versatility in forming stable conjugates for targeted drug delivery .
Spectroscopic and Physicochemical Properties
- Cyclopentaquinoline Core: Resonances at δ 7.50–8.20 (quinoline protons) and δ 2.80–3.20 (cyclopentane CH₂) are consistent across derivatives .
- Amine Protons : Primary amines in propane-1,3-diamine are expected near δ 1.60–2.20 (NH₂), though solvent and pH may shift these signals.
Biological Activity
N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Formula : C15H19N3
- CAS Number : 1271631-65-2
- Molecular Weight : 241.33 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Type III Secretion System (T3SS) Modulation : In studies involving bacterial pathogens, this compound demonstrated the ability to downregulate T3SS activity, which is crucial for the virulence of certain bacteria .
- Cell Proliferation and Cytotoxicity : Preliminary assays suggest that at higher concentrations, this compound can induce cytotoxic effects in specific cell lines, indicating a potential application in cancer therapy .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on tacrine analogs revealed that this compound exhibited strong AChE inhibitory activity compared to standard drugs used in Alzheimer's treatment. The results suggest potential for developing new therapeutic agents for neurodegenerative diseases.
Case Study 2: T3SS Inhibition in Pathogenic Bacteria
In a controlled laboratory setting, the compound was tested against Enteropathogenic Escherichia coli (EPEC). The results indicated a significant decrease in the secretion of CPG2 (a marker for T3SS activity), demonstrating its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic protocols for N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine, and how are yields optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, derivatives of dihydrocyclopentaquinoline are prepared by reacting 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine with diamines (e.g., propane-1,3-diamine) in the presence of phenol and sodium iodide as catalysts. Reaction conditions typically involve heating at 80–100°C for 6–12 hours under inert atmosphere. Yields range from 66% to 72%, depending on the diamine chain length and stoichiometry . Key Steps :
- Purification via column chromatography (CH₂Cl₂:EtOAc:MeOH = 30:1:1).
- Characterization using ¹H NMR (chemical shifts: δ 1.4–2.8 ppm for cyclopentane protons, δ 6.8–8.2 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 315.45 for related analogs) .
Table 1 : Representative Reaction Conditions and Yields
| Diamine Used | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1,7-Diaminoheptane | NaI/Phenol | 80 | 72 |
| 1,8-Diaminooctane | NaI/Phenol | 90 | 68 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm cyclopentaquinoline core (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to amines) and propane-1,3-diamine linkage .
- FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 315.45306 for analogs) .
- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, grow crystals via slow evaporation in methanol/THF and refine using SHELXL .
Advanced Research Questions
Q. How can researchers investigate the acetylcholinesterase (AChE) inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Assays : Perform Ellman’s method using electric eel AChE. Prepare test solutions (0.1–100 μM compound in PBS), add DTNB and acetylthiocholine iodide, and measure absorbance at 412 nm. Calculate IC₅₀ values via nonlinear regression .
- Structure-Activity Relationship (SAR) : Modify the diamine chain length (e.g., heptane vs. octane) and evaluate IC₅₀ shifts. Longer chains may enhance hydrophobic interactions with AChE’s peripheral anionic site .
- Molecular Docking : Use AutoDock Vina to model interactions between the cyclopentaquinoline core and AChE’s catalytic triad (e.g., Ser203, His447) .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Control for Purity : Re-characterize compounds via HPLC (≥95% purity) to exclude impurities affecting activity .
- Standardize Assay Conditions : Use consistent enzyme batches (e.g., lyophilized electric eel AChE) and buffer pH (8.0).
- Meta-Analysis : Compare datasets with tools like PRISMA to identify outliers. For example, IC₅₀ discrepancies may arise from differences in solvent (DMSO vs. ethanol) or substrate concentration .
Q. How can computational modeling predict the compound’s interaction with metal ions or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding in GROMACS (50 ns trajectories) to assess stability of AChE-compound complexes .
- Cadmium Complexation Studies : Synthesize Cd(II) complexes (e.g., [Cd(L)I₂]·H₂O) and analyze via X-ray crystallography to identify coordination sites (distorted octahedral geometry with N–Cd bonds) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (e.g., 66% vs. 72%) for analogs with similar diamine chains?
- Methodological Answer :
- Reaction Kinetics : Longer diamines (e.g., 1,9-diaminononane) may exhibit steric hindrance, slowing nucleophilic attack. Monitor via TLC at 30-minute intervals to optimize reaction time .
- Catalyst Efficiency : Sodium iodide concentration (1–2 equiv.) critically influences rate. Lower catalyst loads (<1 equiv.) reduce yields by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
